molecular formula C8H8O3 B11997709 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid CAS No. 70748-53-7

5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid

Cat. No.: B11997709
CAS No.: 70748-53-7
M. Wt: 152.15 g/mol
InChI Key: YUOZAHBGIJALKD-UHFFFAOYSA-N
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Description

5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid: is a complex organic compound with the molecular formula C8H8O3 It is characterized by a tricyclic structure, which includes a ketone group (oxo) and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by oxidation and carboxylation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of tricyclic alcohols.

    Substitution: Formation of esters and amides.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its tricyclic structure may mimic certain natural products, making it useful in the study of enzyme-substrate interactions.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of both ketone and carboxylic acid groups allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The tricyclic structure also provides rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    Tricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid: Lacks the ketone group, resulting in different reactivity and applications.

    5-Hydroxytricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical properties.

Uniqueness: 5-Oxotricyclo(2210(2,6))heptane-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a tricyclic framework

Properties

IUPAC Name

5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOZAHBGIJALKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C2C(=O)C1C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20990999
Record name 5-Oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70748-53-7
Record name 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070748537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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